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molecular formula C10H10Cl3N3 B8353938 2-(Isopropylamino)-4,5,6-trichloro-1H-benzimidazole

2-(Isopropylamino)-4,5,6-trichloro-1H-benzimidazole

Cat. No. B8353938
M. Wt: 278.6 g/mol
InChI Key: DUCXIEGUVNUKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06204249B1

Procedure details

3,4,5-Trichloro-1,2-phenylenediamine (3.12 g, 14.8 mmol), isopropyl isothiocyanate (1.62 g, 16.0 mmol), cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (8.4 g, 19.9 mmol), and pyridine (50 mL) were used according to general procedure II. The product was crystallize from 1,4-dioxane to give 2.9 g (72%) of a tan solid MS (CI): m/z 276 (M+1). Anal. Calcd for C10H10Cl3N3-(0.10 C4H8O2): C, 43.47; H, 3.79; N, 14.62. Found: C, 43.70; H, 3.89; N, 14.43.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:11])=[C:4]([NH2:10])[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8].[CH:12]([N:15]=[C:16]=S)([CH3:14])[CH3:13].C1(N=C=NCCN2CCOCC2)CCCCC1.CC1C=CC(S(O)(=O)=O)=CC=1>N1C=CC=CC=1>[CH:12]([NH:15][C:16]1[NH:10][C:4]2[CH:5]=[C:6]([Cl:9])[C:7]([Cl:8])=[C:2]([Cl:1])[C:3]=2[N:11]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1Cl)Cl)N)N
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NCCN1CCOCC1
Step Four
Name
Quantity
8.4 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was crystallize from 1,4-dioxane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NC2=C(N1)C=C(C(=C2Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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